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Compound of Interest

Compound Name:
N-(4-

chlorophenyl)sulfonylbenzamide

CAS No.: 14067-98-2

Cat. No.: B6613055 Get Quote

Executive Summary
N-(4-chlorophenyl)sulfonylbenzamide belongs to the class of N-acylsulfonamides, a

privileged scaffold in medicinal chemistry. Structurally, it consists of a benzamide core linked to

a 4-chlorobenzenesulfonyl moiety. This unique connectivity confers significant acidity to the

bridging N-H proton (pKa ~4.5–5.5), allowing the molecule to act as a bioisostere of carboxylic

acids while improving membrane permeability and metabolic stability.

In drug development, this scaffold is highly valued for its versatility. It serves as a core

pharmacophore in Carbonic Anhydrase (CA) inhibitors, Androgen Receptor (AR) antagonists

(prostate cancer therapeutics), and Bcl-2 inhibitors (apoptosis regulation). This guide provides

a rigorous analysis of its synthesis, physicochemical properties, and therapeutic applications.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
The nomenclature "N-(4-chlorophenyl)sulfonylbenzamide" describes a benzamide nitrogen

substituted by a (4-chlorophenyl)sulfonyl group.

Structural Specifications
IUPAC Name:N-benzoyl-4-chlorobenzenesulfonamide
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Molecular Formula: C₁₃H₁₀ClNO₃S

Molecular Weight: 295.74 g/mol

Core Scaffold: N-Acylsulfonamide (–CO–NH–SO₂–)

Key Feature: The electron-withdrawing nature of both the carbonyl and sulfonyl groups

renders the central N-H proton acidic.

Physicochemical Properties Table
Property Value / Characteristic Relevance

pKa (Acidic) 4.5 – 5.5

Bioisostere for –COOH; forms

water-soluble salts at

physiological pH.[1]

LogP ~2.5 – 3.2
Good lipophilicity for cell

membrane penetration.

H-Bond Donors 1 (N-H)
Critical for active site binding

(e.g., Zn²⁺ coordination in CA).

H-Bond Acceptors 3 (O=C, O=S=O)

Facilitates interaction with

receptor residues (e.g.,

Arg/Lys).

Solubility
Low in water; High in DMSO,

Acetone

Requires salt formation

(Na⁺/K⁺) for aqueous

formulation.

Synthetic Methodologies
Expert Insight: Selection of Synthetic Route
The synthesis of N-acylsulfonamides can be challenging due to the low nucleophilicity of

sulfonamides. Two primary protocols are employed:

Acylation of Sulfonamide (Standard): Reaction of 4-chlorobenzenesulfonamide with benzoyl

chloride. This is the most robust method for scale-up.
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Coupling via Activation (Alternative): Reaction of benzoic acid with sulfonamide using POCl₃

or EDC/DMAP.

Protocol A: Acylation via Benzoyl Chloride
Reaction Logic: A weak base (Pyridine) is used to deprotonate the sulfonamide, increasing its

nucleophilicity to attack the highly reactive benzoyl chloride.

Step-by-Step Methodology:

Preparation: Charge a dry round-bottom flask with 4-chlorobenzenesulfonamide (1.0 equiv)

and anhydrous Dichloromethane (DCM).

Activation: Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv) and cool to 0°C under N₂

atmosphere.

Addition: Dropwise add Benzoyl Chloride (1.1 equiv) over 30 minutes. The exotherm must be

controlled to prevent side reactions.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC

(Hexane:EtOAc 7:3).

Work-up:

Dilute with DCM.[2]

Wash with 1M HCl (to remove excess pyridine).

Wash with Brine.

Dry over MgSO₄ and concentrate.[2]

Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography.

Visualization: Synthesis Workflow
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Caption: General synthetic workflow for N-acylsulfonamide formation via acyl chloride coupling.

Pharmacological Profile & Mechanisms
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the classic zinc-binding group (ZBG) for Carbonic Anhydrase enzymes. The

N-acylsulfonamide modification alters the pKa, often improving selectivity for specific isoforms

(e.g., tumor-associated CA IX and XII) over the ubiquitous CA I and II.

Mechanism: The deprotonated sulfonamide nitrogen coordinates with the Zn²⁺ ion in the

enzyme active site, displacing the catalytic water molecule and halting CO₂ hydration.

Androgen Receptor (AR) Antagonism
Derivatives of phenylsulfonylbenzamides have been identified as potent anti-androgens,

structurally related to Bicalutamide.

Application: Prostate Cancer (Castration-Resistant).

Mechanism: Competitive binding to the AR ligand-binding domain (LBD), preventing

androgen-induced conformational changes and nuclear translocation.

Bcl-2 Family Inhibition
Recent studies (see Ref 4) indicate that N-(phenylsulfonyl)benzamides can inhibit Bcl-2 anti-

apoptotic proteins.
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Therapeutic Goal: Restoring apoptosis in cancer cells that overexpress Bcl-2 to survive

chemotherapy.

Visualization: Mechanism of Action (AR Antagonism)
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Caption: Pathway of Androgen Receptor antagonism preventing nuclear translocation and

tumor growth.

Experimental Protocols (In Vitro)
Protocol: Carbonic Anhydrase Inhibition Assay
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Objective: Determine the IC₅₀ of the compound against CA isoforms.

Reagents:

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

Substrate: 4-Nitrophenyl acetate (4-NPA) or CO₂ (for stopped-flow).

Enzyme: Recombinant human CA I, II, IX.

Procedure:

Dissolve N-(4-chlorophenyl)sulfonylbenzamide in DMSO (stock 10 mM).

Prepare serial dilutions in Assay Buffer.

Incubate enzyme + inhibitor for 15 min at 25°C.

Add Substrate (4-NPA).

Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) using a kinetic

microplate reader.

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear

regression.

Future Outlook & Therapeutic Potential
The N-(4-chlorophenyl)sulfonylbenzamide scaffold represents a mature yet evolving

chemical space.

Bioisosterism: Its ability to mimic the carboxylic acid of NSAIDs or metabolic regulators

without the associated permeability issues makes it a prime candidate for "prodrug-like"

modifications.

Targeted Delivery: The acidity allows for pH-dependent release profiles in the acidic tumor

microenvironment (relevant for CA IX inhibition).
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Agrochemicals: Similar scaffolds are used in herbicides (ALS inhibitors), suggesting potential

for cross-disciplinary repurposing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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